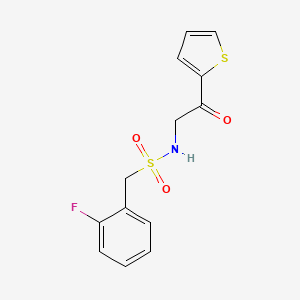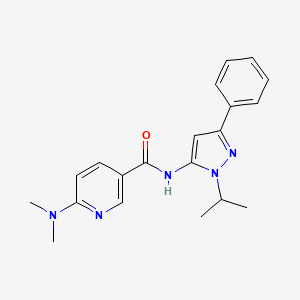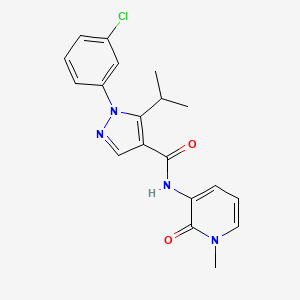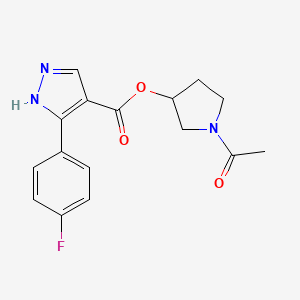![molecular formula C11H9Br2N3O2 B7658945 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B7658945.png)
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide
Übersicht
Beschreibung
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide typically begins with 5,7-dibromo-8-hydroxyquinoline as the starting material . The synthetic route involves the following steps:
Formation of 5,7-dibromoquinolin-8-yloxyacetohydrazide: This is achieved by reacting 5,7-dibromo-8-hydroxyquinoline with chloroacetic acid hydrazide under basic conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with enhanced biological activities.
Biology: The compound has shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Medicine: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, it interferes with cell division and induces apoptosis through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide can be compared with other quinoline derivatives such as:
2-(5,7-Dibromoquinolin-8-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide: This compound has similar antimicrobial properties but differs in its specific molecular targets and pathways.
2-(2-Methylquinolin-8-yl)oxyacetohydrazide: Known for its corrosion inhibition properties, this compound is used in different industrial applications.
The uniqueness of this compound lies in its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(17)16-14)10-6(7)2-1-3-15-10/h1-4H,5,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMNCSOWIWWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC(=O)NN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-6-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]benzenesulfonamide](/img/structure/B7658866.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7658881.png)
![3-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-ethyl-4-methyl-1,2,4-triazole](/img/structure/B7658888.png)


![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7658913.png)
![1-(4-chlorophenyl)-1-(4-methylmorpholin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B7658916.png)

![N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-ethylpyrazol-4-amine](/img/structure/B7658952.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-iodopyrazole](/img/structure/B7658970.png)
![N-[3-(3-fluorophenyl)propyl]-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7658973.png)
